

Key literature references for the synthesis of 1-Boc-2-Formylpyrrolidine.

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Compound of Interest

Compound Name: 1-Boc-2-Formylpyrrolidine

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Synthesis of 1-Boc-2-Formylpyrrolidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key literature references for the synthesis of **1-Boc-2-formylpyrrolidine**, a critical chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic methodologies, quantitative data, and experimental protocols.

Core Synthetic Strategies

The synthesis of **1-Boc-2-formylpyrrolidine**, also known as N-Boc-L-prolinal, predominantly proceeds through two main strategies: the reduction of a carboxylic acid derivative of proline and the oxidation of the corresponding alcohol, N-Boc-prolinol. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Method 1: Synthesis from Boc-D-proline

One common approach involves the conversion of Boc-protected proline into the desired aldehyde. This multi-step process typically proceeds through an activated carboxylic acid intermediate.

Quantitative Data Summary



Step	Startin g Materi al	Key Reage nts	Solven t	Tempe rature (°C)	Time (h)	Produ ct	Yield (%)	Refere nce
1	Boc-D- proline	N- methyl morphol ine, Isobutyl chlorofo rmate	THF	-78 to RT	1	(2R)-2- formylp yrrolidin e-1- carboxy lic acid tert- butyl ester interme diate	54	[1]
2	Interme diate from Step 1	Ammon ium hydroxi de	CH2Cl2 /Water	RT	2	(2R)-2- formylp yrrolidin e-1- carboxy lic acid tert- butyl ester	-	[1]
3	(2R)-2- formylp yrrolidin e-1- carboxy lic acid tert- butyl ester	Cyanuri c chloride	DMF	RT	1	(R)-1- Boc-2- cyanop yrrolidin e	84	[1]



Note: The final product in the reference is the cyano derivative, with the formylpyrrolidine being a key intermediate.

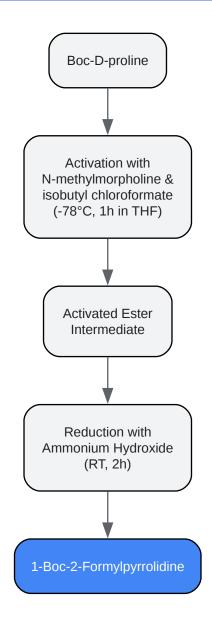
Experimental Protocol

Step 1: Formation of (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester[1]

- To a solution of Boc-D-proline (20.0 g, 92.9 mmol) in tetrahydrofuran (THF, 200 mL) at -78°C, add N-methylmorpholine (9.85 g, 97.5 mmol) and isobutyl chloroformate (13.3 g, 97.5 mmol).
- Stir the reaction mixture for 1 hour at -78°C.
- Allow the reaction to warm to room temperature.
- Slowly add ammonium hydroxide (58 mL) and stir for an additional 2 hours.
- Partition the reaction mixture between dichloromethane (CH2Cl2) and water.
- Wash the organic extract with 1M HCl, dry with sodium sulfate, filter, and concentrate to yield the product as a colorless semi-solid (10.8 g, 54% yield).

Synthesis Workflow from Boc-D-proline





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Workflow for the synthesis from Boc-D-proline.

Method 2: Oxidation of N-Boc-prolinol

The oxidation of N-Boc-prolinol is a highly efficient and widely used method for the preparation of **1-Boc-2-formylpyrrolidine**. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is a prominent example of this approach.

Quantitative Data Summary



Starting Material	Oxidizin g Agent System	Solvent	Temper ature (°C)	Time	Product	Yield (%)	Referen ce
(S)-(+)- N-Boc-2- Prolinol	Oxalyl chloride, DMSO, Triethyla mine	CH2Cl2	-78 to RT	30 min at RT	(S)-(+)- N-Boc-2- Prolinal	99	[2]
(S)- prolinol	Dess– Martin periodina ne	-	-	-	(S)-tert-butyl 2- (4-bromo- 1H-imidazol- 2- yl)pyrroli din-1- carboxyla te intermedi ate	-	[3]

Experimental Protocol

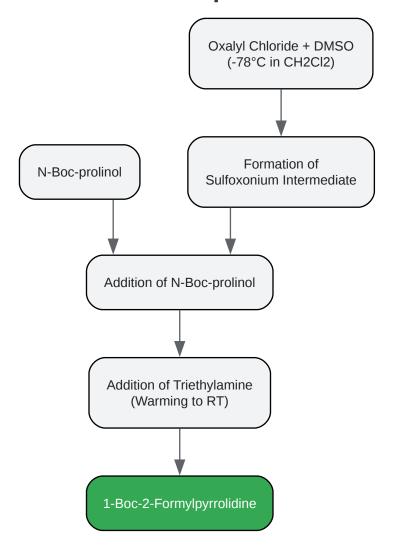
Swern Oxidation of (S)-(+)-N-Boc-2-Prolinol[2]

- To a solution of dimethyl sulfoxide (DMSO) (5.86 mL, 75.8 mmol) in dichloromethane (CH2Cl2, 120 mL) at -78°C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.
- Stir the solution for 10 minutes.
- Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in CH2Cl2 (50 mL) dropwise.
- Stir the resulting solution for 20 minutes.
- Add triethylamine (14.1 mL, 100 mmol) dropwise.



- Allow the solution to warm to room temperature and stir for an additional 30 minutes.
- Quench the reaction with water (50 mL) and extract twice with CH2Cl2 (100 mL).
- Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to obtain an oil.
- Purify the oil by silica gel chromatography using 25% EtOAc/Hexanes to yield the title compound as a light yellow oil (5.0 g, 99% yield).

Oxidation Workflow of N-Boc-prolinol



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